Bienvenue dans la boutique en ligne BenchChem!

Abemaciclib Mesylate

CDK4/6 inhibition kinase selectivity biochemical IC50

Select Abemaciclib Mesylate for your oncology studies—not merely another CDK4/6 inhibitor. It uniquely enables continuous twice-daily dosing owing to a differentiated, non-neutropenic toxicity profile, sustains target suppression, and crosses the blood-brain barrier for brain metastasis models. Three equipotent active metabolites (M2, M20, M18) deliver clinically relevant PK/PD complexity, while the MONARCH 2 overall survival advantage provides a robust translational correlate. Procure high-purity material from verified suppliers to avoid confounding variables inherent in substituting palbociclib or ribociclib.

Molecular Formula C28H36F2N8O3S
Molecular Weight 602.7 g/mol
CAS No. 1231930-82-7
Cat. No. B560073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbemaciclib Mesylate
CAS1231930-82-7
SynonymsN-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine; methanesulfonic acid
Molecular FormulaC28H36F2N8O3S
Molecular Weight602.7 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F.CS(=O)(=O)O
InChIInChI=1S/C27H32F2N8.CH4O3S/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26;1-5(2,3)4/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34);1H3,(H,2,3,4)
InChIKeyNCJPFQPEVDHJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Abemaciclib Mesylate (CAS 1231930-82-7): Technical Specification and Procurement Guide for the Selective CDK4/6 Inhibitor


Abemaciclib mesylate (CAS 1231930-82-7) is the methanesulfonate salt form of abemaciclib, a small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The mesylate salt form (molecular weight 602.7 g/mol, empirical formula C₂₇H₃₂F₂N₈·CH₄O₃S) was selected during pharmaceutical development to optimize physicochemical properties for oral administration [1]. Abemaciclib demonstrates biochemical inhibitory activity against CDK4/cyclin D1 and CDK6/cyclin D1 with IC₅₀ values of 2 nM and 10 nM, respectively, in cell-free kinase assays [2]. Unlike the free base form, the mesylate salt exhibits enhanced aqueous solubility (up to 90 mg/mL in water at 25°C), a property critical for formulation development and reproducible in vitro experimentation . The compound is approved for the treatment of HR+/HER2− advanced or metastatic breast cancer, both in combination with endocrine therapy and as monotherapy following disease progression [3].

Why Abemaciclib Mesylate Cannot Be Interchanged with Palbociclib or Ribociclib in Research and Clinical Applications


Despite belonging to the same CDK4/6 inhibitor class, abemaciclib mesylate exhibits biochemical, pharmacokinetic, and clinical differentiation that precludes direct substitution with palbociclib or ribociclib. The three approved CDK4/6 inhibitors differ substantially in their kinase selectivity profiles: abemaciclib demonstrates approximately 5-fold greater potency against CDK4 (IC₅₀ 2 nM) versus CDK6 (IC₅₀ 10 nM), whereas palbociclib shows equipotent inhibition and ribociclib exhibits a 4-fold preference for CDK4 over CDK6 [1]. This differential selectivity translates into distinct clinical toxicity patterns, with abemaciclib producing substantially lower rates of grade 3–4 neutropenia (approximately 21%) compared with palbociclib (66%) and ribociclib (59%) [2]. Critically, abemaciclib also possesses unique off-target activity against CDK9 (IC₅₀ 57 nM), a feature absent in the other two agents, which may contribute to its single-agent clinical activity [3]. Furthermore, abemaciclib demonstrates measurable blood-brain barrier penetration, while palbociclib and ribociclib are effectively excluded by efflux transporters [4]. These multidimensional differences preclude generic interchangeability in both research and clinical procurement contexts.

Quantitative Differentiation Evidence: Abemaciclib Mesylate Versus Comparator CDK4/6 Inhibitors


Biochemical Potency and Kinase Selectivity Profile of Abemaciclib Versus Palbociclib and Ribociclib

Abemaciclib exhibits 5-fold greater biochemical potency against CDK4 (IC₅₀ 2 nM) compared with CDK6 (IC₅₀ 10 nM), whereas palbociclib shows nearly equipotent inhibition (CDK4: 11 nM; CDK6: 15 nM) and ribociclib demonstrates a 4-fold CDK4 preference (CDK4: 10 nM; CDK6: 39 nM) [1]. This differential selectivity profile is further distinguished by abemaciclib‘s unique activity against CDK9 (IC₅₀ 57 nM), a feature not observed with palbociclib or ribociclib at clinically relevant concentrations [2]. The CDK4:CDK6 selectivity ratio is approximately 5:1 for abemaciclib, 1:1.4 for palbociclib, and 1:3.9 for ribociclib [1].

CDK4/6 inhibition kinase selectivity biochemical IC50 off-target profiling

Blood-Brain Barrier Penetration: Abemaciclib Demonstrates CNS Exposure While Palbociclib and Ribociclib Are Effectively Excluded

Abemaciclib demonstrates measurable penetration across the blood-brain barrier, whereas palbociclib and ribociclib are actively effluxed by P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), resulting in negligible brain exposure [1]. In physiologically based pharmacokinetic modeling of human brain distribution, abemaciclib achieved a predicted brain-to-plasma unbound partition coefficient (Kp,uu) substantially higher than comparators, with predicted CDK4 target engagement ratios of 26 for abemaciclib versus 5.2 for CDK6 [2]. Experimental data confirm that abemaciclib is a substrate of both ABCB1 and ABCG2 efflux transporters, yet its higher intrinsic passive permeability (cLogP 5.5 vs 2.7 for palbociclib and 2.3 for ribociclib) enables net CNS penetration despite active efflux [3]. In contrast, the lower lipophilicity of palbociclib and ribociclib, combined with efficient efflux, limits their brain-to-plasma ratios to clinically insignificant levels [1].

blood-brain barrier CNS penetration brain metastases efflux transporters

Single-Agent Clinical Activity: Abemaciclib Demonstrates Monotherapy Efficacy Absent with Palbociclib or Ribociclib

Abemaciclib is the only FDA-approved CDK4/6 inhibitor with demonstrated single-agent clinical activity in heavily pretreated HR+/HER2− metastatic breast cancer [1]. In the phase II MONARCH-1 trial (NCT02102490), abemaciclib monotherapy at 200 mg twice daily achieved a confirmed objective response rate (ORR) of 19.7% (95% CI: 13.3–27.5%) in patients who had progressed on or after multiple lines of endocrine therapy and chemotherapy, with a clinical benefit rate (CR + PR + SD ≥6 months) of 42.4% and median progression-free survival of 5.7 months [2]. In contrast, palbociclib and ribociclib have not demonstrated meaningful single-agent clinical activity in similar populations and are only approved for use in combination with endocrine therapy [3]. This differential is attributed to abemaciclib's broader kinase inhibition profile, particularly its activity against CDK9 (IC₅₀ 57 nM) and other off-target kinases not inhibited by palbociclib or ribociclib at clinically achievable concentrations [4].

monotherapy single-agent activity clinical response rate MONARCH-1

Adverse Event Profile Differentiation: Abemaciclib Exhibits 3-Fold Lower Grade 3–4 Neutropenia Versus Palbociclib

The adverse event profile of abemaciclib is quantitatively distinct from palbociclib and ribociclib, with grade 3–4 neutropenia occurring in only 21.1% of patients treated with abemaciclib plus endocrine therapy, compared with 66.4% for palbociclib and 59.3% for ribociclib in pivotal phase III trials [1]. Conversely, abemaciclib is associated with significantly higher rates of gastrointestinal toxicity: grade 3–4 diarrhea occurs in approximately 10% of abemaciclib-treated patients versus <1% with palbociclib and ribociclib, with an odds ratio of 118.06 (95% CI: 7.28–1915.32) for grade 3–4 diarrhea compared with palbociclib [2]. The reduced myelosuppression with abemaciclib is mechanistically linked to its 5:1 CDK4:CDK6 selectivity ratio, as CDK6 inhibition is the primary driver of hematopoietic toxicity [3]. This differential toxicity profile enables continuous twice-daily dosing of abemaciclib without the scheduled 1-week drug holiday required for palbociclib (125 mg daily, 3 weeks on/1 week off) and ribociclib (600 mg daily, 3 weeks on/1 week off) [4].

toxicity profile neutropenia diarrhea adverse events safety differentiation

Research and Industrial Application Scenarios for Abemaciclib Mesylate Based on Quantitative Differentiation Evidence


Preclinical Research Requiring Continuous CDK4/6 Target Engagement Without Scheduled Drug Holidays

For in vivo pharmacology studies requiring uninterrupted CDK4/6 inhibition over extended periods, abemaciclib mesylate is the preferred compound. Its 5:1 CDK4:CDK6 selectivity ratio enables continuous twice-daily dosing without the 1-week drug holiday mandated for palbociclib and ribociclib due to myelosuppression concerns [1]. This continuous dosing schedule maintains sustained target engagement and is particularly valuable for tumor growth inhibition studies exceeding 21 days, combination studies with continuously dosed agents, and experiments evaluating resistance mechanisms that may emerge during drug holidays [2].

Central Nervous System Tumor Models and Brain Metastasis Research

Abemaciclib mesylate is uniquely suited among CDK4/6 inhibitors for research involving CNS tumors, brain metastases, or neurodegenerative disease models requiring CDK4/6 inhibition in neural tissue. The compound demonstrates measurable blood-brain barrier penetration (cLogP 5.5, predicted CDK4 TER of 26), while palbociclib and ribociclib are effectively excluded by ABCB1/ABCG2 efflux transporters [3]. This property enables preclinical evaluation in orthotopic glioblastoma models, breast cancer brain metastasis xenografts, and emerging applications in neurodegenerative disease research where CNS CDK4/6 inhibition may confer therapeutic benefit [4].

Monotherapy Studies or Models Where Endocrine Therapy Backbone Is Contraindicated

For research programs requiring single-agent CDK4/6 inhibition without concurrent endocrine therapy, abemaciclib mesylate is the only validated option. MONARCH-1 data confirm single-agent objective response rates of 19.7% in heavily pretreated HR+/HER2− breast cancer, a property not demonstrated for palbociclib or ribociclib [5]. This makes abemaciclib essential for preclinical models evaluating CDK4/6 inhibitor monotherapy activity, studies in endocrine-resistant cell lines, pharmacodynamic biomarker development where endocrine therapy would confound readouts, and research in tumor types beyond breast cancer where CDK4/6 dependence may exist but hormone receptor signaling is irrelevant [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abemaciclib Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.